N-OMega-hydroxy-L-norarginine acetate salt
Description
Nomenclature and Chemical Identity in Academic Literature
The compound is identified in scientific literature by several names, including Nω-Hydroxy-nor-L-arginine and the abbreviation nor-NOHA. sigmaaldrich.comsigmaaldrich.com When prepared as an acetate (B1210297) salt, it is often specified as N-Omega-hydroxy-L-norarginine acetate salt or diacetate salt. sigmaaldrich.comchiralen.com Its systematic IUPAC name is (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid. nih.gov This nomenclature precisely describes its molecular structure as a derivative of butanoic acid with an L-configured amino group at the second carbon and a hydroxyguanidino group.
The compound is a solid, typically appearing as a white to off-white or slightly yellowish powder that is soluble in water. sigmaaldrich.comvwr.com Its chemical and physical properties are well-defined, facilitating its use in experimental settings.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Common Name | This compound |
| Abbreviation | nor-NOHA acetate |
| Synonyms | Nω-Hydroxy-nor-L-arginine, Diacetate Salt; L-2-Amino-(4-(2ʹ-hydroxyguanidino)butyric Acid, 2CH₃CO₂H sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid nih.gov |
| CAS Number | 189302-40-7 (diacetate salt) sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₅H₁₂N₄O₃ · 2C₂H₄O₂ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 296.28 g/mol sigmaaldrich.comsigmaaldrich.com |
| Form | Solid sigmaaldrich.com |
| Solubility | Water: 50 mg/mL sigmaaldrich.comvwr.com |
Overview of its Role as an Arginase Inhibitor
This compound is recognized as a potent, selective, and reversible inhibitor of arginase. sigmaaldrich.comvwr.combachem.com Arginase and nitric oxide synthase (NOS) are two key enzymes that compete for the same substrate, L-arginine. nih.govnih.gov Arginase metabolizes L-arginine into L-ornithine and urea (B33335), while NOS metabolizes it to produce nitric oxide (NO) and L-citrulline. The ability of nor-NOHA to selectively inhibit arginase makes it an invaluable tool for studying the consequences of this enzymatic competition. nih.gov
The inhibitory action of nor-NOHA is competitive and directed at the enzyme's active site, where it specifically interacts with the essential manganese cluster required for arginase activity. sigmaaldrich.comsigmaaldrich.comvwr.com A crucial feature of nor-NOHA is its high selectivity for arginase over NOS; unlike some other inhibitors, it does not function as a substrate or an inhibitor for any of the NOS isoforms. sigmaaldrich.comvwr.comnih.gov This selectivity allows researchers to parse the specific effects of arginase inhibition on L-arginine availability for the NO pathway. nih.gov By blocking the arginase pathway, nor-NOHA can effectively increase the intracellular pool of L-arginine, thereby enhancing the production of nitric oxide by NOS. nih.govresearchgate.net
The potency of nor-NOHA as an arginase inhibitor has been quantified in various biological systems. For instance, it has been shown to be approximately 40 times more potent than N-omega-hydroxy-L-arginine (NOHA), an endogenous inhibitor and an intermediate in the NO synthesis pathway. nih.gov However, some research suggests that the effects of nor-NOHA must be cautiously evaluated, as studies have noted it may have off-target activities or behave differently under certain experimental conditions, potentially competing with NOS or spontaneously releasing NO-like molecules. nih.govnih.govnih.gov
Table 2: Detailed Research Findings on Arginase Inhibition by nor-NOHA
| System | Finding | IC₅₀ Value | Reference |
|---|---|---|---|
| Rat Liver Arginase | Potent, reversible inhibition | 2 µM | sigmaaldrich.combachem.com |
| Unstimulated Murine Macrophages | Inhibition of L-arginine hydrolysis | 12 ± 5 µM | nih.gov |
| IFN-γ + LPS-Stimulated Murine Macrophages | Inhibition of arginase activity | 10 ± 3 µM | nih.gov |
Historical Perspective on its Discovery and Initial Characterization
The development of N-Omega-hydroxy-L-norarginine stemmed from the scientific need for more specific and powerful tools to investigate the interplay between the arginase and nitric oxide synthase pathways. nih.govnih.gov Before the introduction of nor-NOHA, researchers often used N-omega-hydroxy-L-arginine (NOHA). While useful, NOHA presented limitations; it is a natural intermediate in the conversion of L-arginine to nitric oxide and a significantly less potent inhibitor of arginase. nih.govnih.gov
Initial, comprehensive characterization of nor-NOHA as a novel and selective arginase inhibitor was prominently detailed in late 1990s research. nih.gov These foundational studies established nor-NOHA as a superior experimental tool. They demonstrated its potent inhibitory effect on arginase from different sources and, critically, confirmed its lack of direct activity on NOS. nih.gov This work positioned nor-NOHA as a valuable reagent for elucidating the regulatory role of arginase in controlling L-arginine substrate availability for NO production, paving the way for its widespread use in studies related to vascular function, immunology, and metabolism. nih.govresearchgate.netmedchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Arginase Inhibition by N Omega Hydroxy L Norarginine Acetate Salt
Reversibility and Competitive Inhibition Kinetics of N-Omega-hydroxy-L-norarginine Acetate (B1210297) Salt on Arginase Activity
N-Omega-hydroxy-L-norarginine acetate salt is characterized as a potent, reversible, and competitive inhibitor of arginase. ncats.iosigmaaldrich.com Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the substrate, L-arginine, from binding and being hydrolyzed into L-ornithine and urea (B33335). ncats.io The reversible nature of this inhibition means that the inhibitor can associate with and dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of the substrate. ncats.io This competitive inhibition is a key feature of its kinetic profile, indicating that nor-NOHA and L-arginine vie for the same binding location within the enzyme's catalytic center. ncats.io
Determination of Inhibition Constants (Ki) and Half Maximal Inhibitory Concentrations (IC50)
The potency of this compound as an arginase inhibitor is quantified by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Ki value signifies a higher affinity. For Arginase-1, N-Omega-hydroxy-L-norarginine has a reported Ki of 0.5 µM. ncats.io
The IC50 value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This parameter is dependent on the experimental conditions, including the substrate concentration. Various studies have determined the IC50 of nor-NOHA against arginase from different sources, highlighting its potent inhibitory activity. For instance, it inhibits rat liver arginase with an IC50 of 2 µM. bachem.com In studies involving murine macrophages, the IC50 value for arginase inhibition was found to be 10 +/- 3 µM in stimulated macrophages and 12 +/- 5 µM in unstimulated macrophages. nih.gov Furthermore, for intact endothelial cells, the IC50 value was reported as 10 µM. ncats.io
Interactive Data Table: Inhibition Potency of this compound
| Parameter | Enzyme/Cell Type | Value | Reference |
| Ki | Arginase-1 | 0.5 µM | ncats.io |
| IC50 | Rat Liver Arginase | 2 µM | bachem.com |
| IC50 | Stimulated Murine Macrophage Arginase | 10 ± 3 µM | nih.gov |
| IC50 | Unstimulated Murine Macrophage Arginase | 12 ± 5 µM | nih.gov |
| IC50 | Intact Endothelial Cell Arginase | 10 µM | ncats.io |
Molecular Basis of Arginase Active Site Interaction with this compound
The inhibitory action of this compound is rooted in its specific molecular interactions within the active site of the arginase enzyme. This active site contains a binuclear manganese cluster that is crucial for the enzyme's catalytic function. researchgate.net
Specificity for Manganese-Cluster of Arginase
This compound is specifically designed to interact with the binuclear manganese (Mn²⁺) cluster in the arginase active site. scispace.com This interaction is fundamental to its inhibitory mechanism. The manganese ions in the active site play a critical role in activating a water molecule to form a metal-bridging hydroxide (B78521) ion, which then acts as a nucleophile to attack the guanidinium (B1211019) group of the L-arginine substrate. researchgate.netebi.ac.uk
High-affinity inhibitors like this compound are understood to displace this crucial metal-bridging hydroxide ion. researchgate.net By doing so, they disrupt the catalytic machinery of the enzyme, preventing the hydrolysis of L-arginine. The binding of the inhibitor to the manganese cluster is stabilized by a network of interactions, which contributes to its high affinity and potent inhibitory effect. researchgate.net
Isoform Specificity and Selectivity of this compound (Arginase I vs. Arginase II)
In mammals, arginase exists in two distinct isoforms, Arginase I and Arginase II, which are encoded by different genes and exhibit different tissue distributions and subcellular localizations. Arginase I is a cytosolic enzyme primarily found in the liver as part of the urea cycle, while Arginase II is a mitochondrial enzyme found in various other tissues. nih.gov
This compound has demonstrated inhibitory activity against both isoforms. However, there is evidence to suggest a degree of selectivity. It has been reported that the inhibition by nor-NOHA is approximately ten times more potent for Arginase II than for Arginase I. ncats.io This selectivity is an important consideration for its use as a research tool and for potential therapeutic applications, as the differential inhibition of the two isoforms could lead to distinct physiological effects. While it is a potent inhibitor of both isoforms, the reported higher potency for Arginase II suggests a potential for preferential targeting of this mitochondrial enzyme. ncats.ionih.gov
Impact on L Arginine Metabolic Pathways
Reciprocal Regulation of Arginase and Nitric Oxide Synthase (NOS) Pathways by N-Omega-hydroxy-L-norarginine Acetate (B1210297) Salt
L-arginine is a critical juncture in cellular metabolism, serving as the common substrate for both arginase and nitric oxide synthase (NOS). researchgate.net These two enzymes direct L-arginine towards distinct metabolic fates: arginase hydrolyzes L-arginine to produce L-ornithine and urea (B33335), while NOS oxidizes L-arginine to generate nitric oxide (NO) and L-citrulline. N-Omega-hydroxy-L-norarginine acetate salt (nor-NOHA) is a potent, high-affinity, and competitive inhibitor of arginase. nih.govnih.gov It functions by specifically interacting with the manganese cluster at the enzyme's active site. nih.gov
Crucially, nor-NOHA is not a substrate or an inhibitor for any of the NOS isoforms (nNOS, iNOS, or eNOS). researchgate.net This selectivity makes it an ideal experimental tool to elucidate the dynamics of substrate competition between arginase and NOS. researchgate.netnih.gov By inhibiting arginase activity, nor-NOHA effectively increases the intracellular availability of L-arginine, redirecting this common substrate away from the arginase pathway and towards the NOS pathway. researchgate.net This modulation of substrate availability is a key mechanism in its biological effects.
Research has demonstrated that nor-NOHA is a significantly more potent arginase inhibitor than N-omega-hydroxy-L-arginine (NOHA), a natural intermediate in the NOS pathway. researchgate.net This superior potency allows for more effective shunting of L-arginine towards NO production.
| Compound | Enzyme Source | Inhibitory Measurement (IC50/Ki) | Reference |
|---|---|---|---|
| nor-NOHA | Rat Liver Arginase | Ki = 0.5 µM | |
| NOHA | Rat Liver Arginase | Ki = 10 µM | |
| nor-NOHA | Unstimulated Murine Macrophages | IC50 = 12 ± 5 µM | researchgate.net |
| NOHA | Unstimulated Murine Macrophages | IC50 = 400 ± 50 µM | researchgate.net |
| nor-NOHA | IFN-gamma + LPS-Stimulated Macrophage | IC50 = 10 ± 3 µM | researchgate.net |
A direct consequence of increasing L-arginine availability for nitric oxide synthase (NOS) is the enhanced production of nitric oxide (NO). The activity of NOS is often measured by the accumulation of its stable oxidation products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), as well as its co-product, L-citrulline. researchgate.net
Studies using nor-NOHA in stimulated murine macrophages, where both inducible NOS (iNOS) and arginase are active, have shown that the inhibition of arginase leads to a significant increase in the accumulation of nitrite and L-citrulline. researchgate.net This effect is typically observed after incubation periods longer than 12 hours, highlighting the kinetic interplay between the two competing pathways. researchgate.net Because nor-NOHA does not directly stimulate or inhibit NOS, the observed increase in NO products is attributed solely to the enhanced availability of the L-arginine substrate that results from arginase inhibition. researchgate.net This demonstrates a clear reciprocal relationship: when the arginase pathway is blocked by nor-NOHA, the NOS pathway becomes more active, leading to greater NO signaling potential.
Effects on Polyamine Synthesis and Related Metabolites
The metabolic impact of this compound extends beyond the immediate regulation of nitric oxide production. By blocking the first step in the arginase pathway—the conversion of L-arginine to L-ornithine—nor-NOHA profoundly affects the synthesis of downstream metabolites, including proline and the polyamines.
L-ornithine, the product of the arginase reaction, is a crucial precursor for the synthesis of polyamines and the amino acid proline. The inhibition of arginase by nor-NOHA directly curtails the primary endogenous source of L-ornithine in many cell types. Research in endothelial cells has shown that nor-NOHA can inhibit arginase activity by as much as 98% and significantly decrease the total cellular concentration of L-ornithine.
This reduction in L-ornithine availability has a cascading effect on proline metabolism. Proline can be synthesized from L-ornithine via the action of ornithine aminotransferase. In certain contexts, such as in cytokine-stimulated macrophages, proline production is under the strict control of arginase activity. Consequently, treatment with nor-NOHA has been observed to decrease proline levels in murine macrophages, illustrating that the impact of arginase inhibition propagates through these interconnected metabolic pathways.
L-ornithine is the essential starting material for the synthesis of polyamines, a class of polycationic molecules including putrescine, spermidine (B129725), and spermine (B22157), which are vital for cell proliferation and function. The synthesis pathway begins with the decarboxylation of L-ornithine by ornithine decarboxylase to form putrescine, which is then successively converted to spermidine and spermine.
By reducing the L-ornithine pool, nor-NOHA treatment has been shown to cause a marked decrease in the cellular levels of putrescine and spermidine in endothelial cells. The effect on spermine, the terminal polyamine in the pathway, appears to be more complex and context-dependent. In studies with murine macrophages infected with M. tuberculosis, nor-NOHA treatment led to a decrease in spermine levels, consistent with the reduction of its precursors. However, another study using an in vivo mouse model found that nor-NOHA administration was associated with an increase in the antimicrobial metabolite spermine in the lung, an unexpected outcome suggesting that other regulatory mechanisms or metabolic shifts may be at play in a whole-organism context. nih.gov
| Metabolite | Cell/Tissue Type | Observed Effect of nor-NOHA | Reference |
|---|---|---|---|
| L-Ornithine | Endothelial Cells | ↓ 17% decrease | |
| Proline | Murine Macrophages | ↓ Decreased | |
| Putrescine | Endothelial Cells | ↓ 65% decrease | |
| Spermidine | Endothelial Cells | ↓ 74% decrease | |
| Spermine | Murine Macrophages (in vitro) | ↓ Decreased | |
| Spermine | Mouse Lung (in vivo) | ↑ Increased | nih.gov |
In Vitro Research Methodologies and Findings with N Omega Hydroxy L Norarginine Acetate Salt
Cellular Models for Arginase Activity Assessment
The effect of nor-NOHA has been characterized across a diverse range of cellular systems to understand its impact on arginase activity in different biological contexts.
Murine macrophages are primary models for studying the interplay between arginase and iNOS, particularly in the context of inflammation and immune response. Stimulation of these cells with interferon-gamma (IFN-gamma) and lipopolysaccharide (LPS) induces the expression of both inducible NOS (iNOS) and arginase. nih.gov
In this competitive environment, nor-NOHA has proven to be a valuable tool because, unlike its parent compound Nω-hydroxy-L-arginine (NOHA), it is neither a substrate nor an inhibitor of iNOS. nih.govahajournals.org This selectivity allows for the specific investigation of arginase's role. Studies using the RAW 264.7 murine macrophage cell line have shown that treatment with nor-NOHA can polarize macrophages toward a pro-inflammatory M1 phenotype, enhance nitric oxide (NO) production, and reduce the viability of intracellular pathogens like Mycobacterium tuberculosis. nih.govnih.gov In unstimulated murine macrophages, nor-NOHA is a potent inhibitor of L-arginine hydrolysis, being approximately 40-fold more powerful than NOHA. nih.gov For IFN-gamma + LPS-stimulated macrophages, nor-NOHA demonstrates a strong inhibitory capacity with a reported IC₅₀ value of 10 +/- 3 microM. nih.gov
The liver is the primary site of the urea (B33335) cycle, where arginase plays a critical role. Consequently, liver-derived systems are fundamental for assessing arginase inhibitors. Nor-NOHA has been shown to be a potent inhibitor of arginase activity in rat liver homogenates and with purified bovine liver arginase. nih.govsigmaaldrich.comnih.gov Research using a rat model of orthotopic liver transplantation demonstrated that administering nor-NOHA could blunt the sharp rise in serum arginase activity and preserve circulating arginine levels that typically occur after such a procedure. nih.gov The mechanism of inhibition involves the specific interaction of nor-NOHA with the manganese cluster at the enzyme's active site. sigmaaldrich.com
The biological functions of arginase extend beyond the liver and macrophages, influencing proliferation and metabolism in various other cell types.
Breast Cancer Cells : In human breast cancer cell lines with high arginase expression, such as MDA-MB-468, the related inhibitor NOHA has been shown to inhibit cell proliferation and induce apoptosis. nih.gov This effect was linked to the depletion of intracellular spermine (B22157), a polyamine essential for cell growth, suggesting that the arginase pathway is critical for proliferation in these cells. nih.gov
Leukemic Cells : Nor-NOHA has been observed to induce apoptosis in ARG2-expressing leukemic cells (e.g., K562 cell line), particularly under hypoxic conditions. nih.govplos.orgmedchemexpress.com Interestingly, while nor-NOHA shows significant anti-leukemic activity, some studies suggest this effect may be independent of its arginase 2 (ARG2) inhibition, pointing to potential off-target activities that require careful evaluation. nih.govnih.gov
Bovine Mammary Epithelial Cells (BMEC) : In BMECs, nor-NOHA treatment was found to reduce the activity of both arginase and ornithine decarboxylase. nih.govillinois.edu This inhibition led to a decrease in cellular proliferation and a reduction in the synthesis of casein, a primary milk protein, indicating that the Arg-arginase-Ornithine pathway is an important regulator of this process. nih.govresearchgate.net
Cultured Tracheal Smooth Muscle Cells : While the role of arginase in airway hyperresponsiveness is an area of active research, specific findings regarding the use of nor-NOHA in cultured tracheal smooth muscle cells were not prominently available in the reviewed literature.
Enzyme Kinetic Studies of Arginase Inhibition by N-Omega-hydroxy-L-norarginine Acetate (B1210297) Salt
Enzyme kinetic studies have been pivotal in quantifying the potency and mechanism of arginase inhibition by nor-NOHA. It is characterized as a potent, selective, and competitive inhibitor. ahajournals.orgsigmaaldrich.com The inhibitory mechanism involves the N-hydroxy group of nor-NOHA displacing the metal-bridging hydroxide (B78521) ion within the enzyme's active site. frontiersin.org
The inhibitory potency of nor-NOHA varies depending on the source of the arginase and the assay conditions.
Table 1: Reported IC₅₀ Values for nor-NOHA Against Arginase
| Arginase Source | IC₅₀ Value (µM) | Reference |
| Unstimulated Murine Macrophages | 12 ± 5 | nih.gov |
| IFN-gamma + LPS-Stimulated Macrophages | 10 ± 3 | nih.gov |
| Rat Liver | ~2 | sigmaaldrich.com |
| Purified Bovine Liver Arginase | 1.7 ± 0.7 | nih.gov |
More detailed kinetic analyses using techniques like Surface Plasmon Resonance (SPR) have provided deeper insights into the binding characteristics of nor-NOHA to Arginase-1. These studies have quantified the association (kₐ) and dissociation (kₑ) rates, allowing for the calculation of the dissociation constant (Kₑ).
Table 2: Binding Characteristics of nor-NOHA against Arginase-1 (SPR Assay)
| pH | IC₅₀ (nM) | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) | Reference |
| 9.5 | 109 | 3.6 x 10⁴ | 6.2 x 10⁻³ | 173 | oncolines.com |
| 7.4 | 59 | 3.6 x 10⁴ | 1.9 x 10⁻² | 1497 | oncolines.com |
These kinetic data confirm that nor-NOHA is a high-affinity inhibitor of arginase, although its potency can be influenced by factors such as pH. oncolines.com
Analysis of Downstream Metabolic Fluxes and Immunological Phenotypes in Cellular Systems
By inhibiting arginase, nor-NOHA redirects the metabolic fate of L-arginine, leading to significant changes in downstream metabolic pathways and cellular phenotypes, particularly those related to the immune system.
One of the most direct metabolic consequences of arginase inhibition is the increased availability of L-arginine for nitric oxide synthase (NOS). In cellular systems where both enzymes are present, such as activated macrophages, treatment with nor-NOHA leads to a measurable increase in the production of NO and its byproducts, nitrite (B80452) and L-citrulline. nih.govresearchgate.net Conversely, the production of L-ornithine, the direct product of arginase activity, is reduced. nih.govresearchgate.net This shift has further metabolic implications, as L-ornithine is a precursor for polyamines (e.g., spermine, putrescine) essential for cell proliferation. For instance, in bovine mammary epithelial cells, nor-NOHA-induced arginase inhibition reduces casein synthesis. nih.govillinois.edu
From an immunological perspective, the effects are profound. In macrophages, the nor-NOHA-induced shift from ornithine production to NO production is associated with a phenotypic switch. Treatment of RAW 264.7 macrophages with nor-NOHA polarizes them towards a microbicidal M1 phenotype. nih.govnih.gov This is accompanied by enhanced antimicrobial functions, including increased killing of pathogens like Mycobacterium tuberculosis and enhanced phagocytosis and killing of fungi. nih.govresearchgate.net In co-culture systems, the inhibition of arginase by nor-NOHA in myeloid cells prevents the depletion of L-arginine, thereby restoring the proliferative capacity of T-cells. aacrjournals.org Furthermore, nor-NOHA treatment has been shown to modulate the production of various cytokines, including IFN-γ and IL-10, in response to infection. mdpi.com
However, it is important to note that some research indicates nor-NOHA can spontaneously release an NO-like molecule in certain cell culture media, a factor that must be considered when interpreting results related to NO production. nih.gov
In Vivo Research Approaches and Experimental Outcomes with N Omega Hydroxy L Norarginine Acetate Salt
Animal Models for Studying Arginase Inhibition Effects
The in vivo effects of N-Omega-hydroxy-L-norarginine acetate (B1210297) salt (nor-NOHA) have been explored across a range of animal models to understand the therapeutic potential of arginase inhibition in various pathological conditions. These studies leverage specific animal models that replicate human diseases, providing critical insights into the compound's mechanism of action.
The Adjuvant-Induced Arthritis (AIA) model in rats is a well-established system for studying the pathophysiology of rheumatoid arthritis, particularly the associated endothelial dysfunction. Research in this area has investigated the curative effects of nor-NOHA on vascular function. nih.gov In one key study, AIA was induced in rats by injecting heat-killed Mycobacterium butyricum. nih.gov After the onset of arthritis, the animals were treated with nor-NOHA. nih.gov
The primary finding was that nor-NOHA treatment fully restored the impaired vasodilatory response to acetylcholine (B1216132) in the aortas of arthritic rats, bringing it back to the level of healthy controls. nih.govmdpi.com This beneficial effect on endothelial dysfunction was achieved independently of the disease's severity, as the treatment did not modify the clinical, radiological, or histological markers of arthritis severity, such as ankle diameter or the arthritic score. nih.govmdpi.com The mechanism behind the restored endothelial function was linked to an increase in nitric oxide synthase (NOS) activity, enhanced endothelium-derived hyperpolarizing factor (EDHF) signaling, and a reduction in superoxide (B77818) anion production. nih.govasm.org Furthermore, nor-NOHA treatment led to a decrease in the plasma levels of the inflammatory cytokine IL-6 and vascular endothelial growth factor (VEGF). nih.govmdpi.com
Table 1: Effects of nor-NOHA Treatment in Rat Adjuvant-Induced Arthritis (AIA) Model
| Parameter | Observation in Untreated AIA Rats | Effect of nor-NOHA Treatment | Reference |
|---|---|---|---|
| Aortic Response to Acetylcholine | Impaired (Endothelial Dysfunction) | Fully Restored to Healthy Control Levels | nih.govmdpi.com |
| Arthritis Severity (Score) | Increased | No significant modification | nih.gov |
| Ankle Diameter | Increased | No significant modification | nih.gov |
| Plasma IL-6 Levels | Elevated | Decreased | nih.govmdpi.com |
| Plasma VEGF Levels | Elevated | Decreased | nih.govmdpi.com |
| Vascular NOS Activity | Reduced | Increased | nih.gov |
| Vascular Superoxide Production | Increased | Reduced | nih.gov |
Research into the effects of nor-NOHA on allergic airway diseases has utilized rodent models to understand its therapeutic potential. researchgate.net Pharmacokinetic studies, which are foundational for understanding a compound's behavior in a biological system, have been conducted in Brown Norway rats, a strain used in asthma and allergy research. researchgate.net These studies documented that nor-NOHA is rapidly cleared from the plasma, which aligns with the short duration of its in vivo inhibitory activity observed in other contexts. researchgate.net When administered via intratracheal instillation of an aerosol, a route relevant for topical effects in the airways, nor-NOHA showed significant systemic availability. researchgate.net This finding is crucial for interpreting the outcomes of studies in airway disease models, as it indicates that both local and systemic effects may occur following lung delivery.
The role of arginase in modulating immune responses to infectious agents has made its inhibition a subject of study in various disease models.
Mycobacterium tuberculosis (Mtb) and HIV Co-infection: In mouse models of pulmonary tuberculosis, nor-NOHA treatment was shown to reduce pulmonary arginase activity. researchgate.net This was associated with an increase in the antimicrobial metabolite spermine (B22157) and a trend towards a reduced bacterial load in the lungs of Balb/c mice. researchgate.net In vitro, nor-NOHA treatment of murine macrophages polarized them towards a pro-inflammatory M1 phenotype, enhanced nitric oxide (NO) production, and reduced intracellular Mtb. researchgate.net In a more complex model using humanized immune system (HIS) mice, HIV infection was found to increase plasma arginase and amplify the pulmonary arginase response to a subsequent Mtb infection. researchgate.netnih.gov Treatment with nor-NOHA in these co-infected mice increased cytokine responses to the pathogens in lung tissue, though it did not result in a significant change in bacterial burden or viral load. researchgate.netnih.gov
Leishmania Infection: In vivo studies using susceptible BALB/c mice infected with Leishmania major or Leishmania tropica have demonstrated that arginase inhibition with nor-NOHA can influence disease progression. nih.govnih.gov Treatment with nor-NOHA delayed the development of cutaneous lesions and controlled parasite replication during the initial weeks of therapy. nih.gov This effect was correlated with a significant reduction in arginase activity at the infection site and a corresponding increase in nitric oxide levels, suggesting a shift from L-arginine metabolism that favors parasite growth (via polyamine production) to one that enhances parasite killing (via NO production). researchgate.net However, the treatment did not ultimately prevent the development of full infection or clear the parasite burden completely, indicating that while host arginase inhibition is impactful, it may not be sufficient on its own to resolve the infection. nih.gov
The non-obese diabetic (NOD) mouse is the standard model for spontaneous autoimmune type 1 diabetes (T1D), sharing many similarities with the human disease. L-arginine metabolism is implicated in the inflammatory processes that lead to the destruction of pancreatic beta cells. The pro-inflammatory M1 macrophages involved in this process utilize nitric oxide synthase (NOS) to produce NO, which can be cytotoxic. Arginase competes with NOS for the common substrate L-arginine.
In a study designed to test whether inhibiting arginase with nor-NOHA would increase L-arginine availability for the NOS pathway and thus accelerate diabetes, an unexpected outcome was observed. Female NOD mice treated with nor-NOHA did not develop diabetes at the same rate as control mice. The treatment unexpectedly reduced the incidence of autoimmune diabetes in these diabetes-prone mice.
Table 2: Effect of nor-NOHA on Autoimmune Diabetes Incidence in Female NOD Mice
| Treatment Group | Age Range (weeks) | Number of Mice | Diabetes Incidence | Reference |
|---|---|---|---|---|
| Control (Untreated) | up to 43 | 126 | 80% | |
| nor-NOHA Treated | Not specified | Not specified | Did not develop diabetes during treatment |
Liver ischemia-reperfusion (I/R) injury is a significant cause of damage during liver transplantation and other surgical procedures. The injury process is associated with the release of arginase from damaged hepatocytes, leading to a profound depletion of circulating L-arginine. nih.gov Since L-arginine is the sole substrate for the production of protective nitric oxide (NO), its depletion exacerbates the injury.
Studies in rat models of both warm I/R and cold I/R (in the context of liver transplantation) have shown that inhibiting arginase with nor-NOHA is protective. nih.gov In a syngeneic liver transplant model in Lewis rats, nor-NOHA administration blunted the rise in serum arginase activity and preserved serum arginine levels following reperfusion. nih.gov This led to a significant reduction in liver damage, as evidenced by lower serum liver enzyme levels and markedly improved liver histology with less necrosis compared to saline-treated controls. nih.gov
Table 3: Protective Effects of nor-NOHA in a Rat Liver Transplantation (I/R) Model
| Parameter | Saline-Treated Control Group | nor-NOHA-Treated Group | Reference |
|---|---|---|---|
| Serum Arginase Activity | Markedly Elevated | Increase blunted by 80% | nih.gov |
| Serum Arginine Levels | Depleted | Preserved | nih.gov |
| Serum Liver Enzyme Release | Markedly Elevated | Reduced by 50% | nih.gov |
| Liver Histology (Necrosis) | Severe | Markedly Improved | nih.gov |
Physiological Process Modulation (e.g., Casein Synthesis in Lactating Animals)
The L-arginine metabolic pathway is a critical regulator of protein synthesis in the mammary gland. Arginase, a key enzyme in this pathway, metabolizes L-arginine into ornithine and urea (B33335). The inhibition of this enzyme with N-Omega-hydroxy-L-norarginine (nor-NOHA) has been shown to directly impact milk protein synthesis in vivo.
Table 1: Effect of nor-NOHA Infusion on Milk Composition in Lactating Dairy Cows An interactive table summarizing key findings from the in vivo study.
| Treatment Group | Milk Protein Concentration | Milk Casein Concentration | Milk Fat Concentration | Milk Yield |
| Control (Saline) | Baseline | Baseline | Baseline | No Change |
| nor-NOHA | Decreased | Decreased | Decreased | No Change |
| nor-NOHA + L-Arginine | No Change (vs. nor-NOHA) | No Change (vs. nor-NOHA) | No Change (vs. nor-NOHA) | Increased (vs. nor-NOHA) |
Data sourced from an in vivo study on lactating Holstein cows. nih.gov
Assessment of Arginase Activity and Metabolite Levels in Vivo
N-Omega-hydroxy-L-norarginine acetate salt functions as a potent and specific inhibitor of the arginase enzyme. In vivo studies have consistently demonstrated its ability to suppress arginase activity in various tissues and subsequently alter the profile of related metabolites.
In a study with lactating dairy cows, the infusion of nor-NOHA successfully decreased arginase activity in the serum. nih.gov In research using mouse models of pulmonary tuberculosis, daily administration of nor-NOHA for eight weeks resulted in a significant decrease in pulmonary arg1 gene expression. mdpi.com While the inhibitor did not affect most metabolites in the arginase pathway in that specific study, it did lead to an increase in the antimicrobial metabolite spermine. mdpi.com
Another study in spontaneously hypertensive rats showed that treatment with nor-NOHA significantly reduced tissue arginase activity by approximately 30%. In male Sprague-Dawley rats, intravenous administration of nor-NOHA was found to increase plasma levels of citrulline and nitrite (B80452) while decreasing plasma levels of ornithine, which is the direct product of arginase activity.
Table 2: In Vivo Effects of nor-NOHA on Arginase and Related Metabolites An interactive table summarizing the impact of nor-NOHA across different animal models.
| Animal Model | Tissue/Fluid Analyzed | Effect on Arginase Activity/Expression | Effect on Metabolite Levels |
| Lactating Holstein Cow | Serum | Decreased | Not specified |
| Balb/c Mouse | Lung | Decreased (arg1 gene expression) | Increased Spermine |
| Spontaneously Hypertensive Rat | Aortic Tissue | Decreased | Not specified |
| Sprague-Dawley Rat | Plasma | Not specified | Increased Citrulline & Nitrite; Decreased Ornithine |
This table compiles data from multiple in vivo studies. nih.govmdpi.com
Evaluation of Immune Cell Phenotype Modulation and Cytokine Responses in Vivo
The L-arginine pathway is deeply intertwined with immune regulation, as the competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, can dictate the nature of an immune response. nih.gov By inhibiting arginase, this compound can shift this balance, thereby modulating immune cell functions and cytokine production in vivo.
Research in mouse models of pulmonary tuberculosis provides significant insights into these immunomodulatory effects. In Balb/c mice infected with Mycobacterium tuberculosis (Mtb), treatment with nor-NOHA showed a trend towards a decrease in the bacterial burden in the lungs. mdpi.com This outcome was associated with a significant decrease in pulmonary arg1 gene expression and a non-significant increase in NOS2 gene expression. mdpi.com In vitro studies support that these changes favor a shift toward the M1 macrophage phenotype, which is crucial for antibacterial activity. mdpi.com
Further studies using humanized immune system (HIS) mice revealed that treatment with nor-NOHA increased cytokine responses to Mtb and Mtb/HIV co-infection in lung tissue. mdpi.com While the treatment did not significantly alter the bacterial or viral load in this specific model, the enhanced cytokine response points to its potential to modulate host-directed therapies. mdpi.com Specifically, in vitro analysis has shown that nor-NOHA treatment can increase the percentage of cells expressing the pro-inflammatory cytokine IL-1β, particularly in infected cells. mdpi.com
Table 3: In Vivo Immunomodulatory Effects of nor-NOHA in Mouse Models An interactive table detailing the immune response to nor-NOHA treatment.
| Animal Model | Infection Model | Key Immunological Outcome | Specific Findings |
| Balb/c Mouse | M. tuberculosis | Altered Gene Expression | Decreased pulmonary arg1 expression; Trend towards increased NOS2 expression. |
| Balb/c Mouse | M. tuberculosis | Bacterial Load | Trend towards a decrease in Mtb CFU in the lungs. |
| Humanized Immune System (HIS) Mouse | M. tuberculosis / HIV | Cytokine Response | Increased cytokine responses in lung tissue. |
Data sourced from in vivo studies on immune modulation. mdpi.com
Advanced Research Considerations and Future Directions for N Omega Hydroxy L Norarginine Acetate Salt
Methodological Challenges in Nitric Oxide Assessment Related to N-Omega-hydroxy-L-norarginine Acetate (B1210297) Salt
A significant area of ongoing research involves addressing the methodological hurdles that can arise when using nor-NOHA in studies focused on nitric oxide. The compound's chemical properties can lead to unintended reactions and artifacts, complicating the interpretation of experimental results.
The spontaneous generation of NO-like molecules by nor-NOHA has been linked to its direct chemical interaction with common laboratory reagents. Research has specifically identified riboflavin, a component of many cell culture media, as a reactant with nor-NOHA that leads to the production of this confounding NO-like substance. nih.gov
Furthermore, nor-NOHA has been shown to react directly with hydrogen peroxide (H2O2). nih.gov This interaction results in the diminishment of H2O2 levels and the concurrent production of an NO-like molecule. nih.gov This is particularly relevant in studies of oxidative stress, where H2O2 is often a key molecule of interest. The ability of L-NOARG analogues to reduce H2O2-induced endothelial cell injury may not be related to the inhibition of NO production, suggesting a direct chemical interaction. nih.gov These findings underscore the necessity for researchers to implement appropriate controls and to be aware of these potential chemical interferences when designing experiments with nor-NOHA. nih.gov
Development of Modified N-Omega-hydroxy-L-norarginine Analogues and Novel Delivery Systems
To enhance the therapeutic and research potential of nor-NOHA, efforts are underway to develop modified analogues and innovative delivery systems. A primary motivation for this is the rapid systemic clearance of nor-NOHA, which limits its in vivo efficacy. nih.govnih.gov
One of the most promising strategies to overcome the pharmacokinetic challenges of nor-NOHA is liposomal encapsulation. nih.gov By incorporating nor-NOHA into liposomes, researchers aim to improve its bioavailability and prolong its circulation time, thereby enhancing its inhibitory activity against arginase. nih.gov A recent proof-of-concept study successfully demonstrated that nor-NOHA can be encapsulated in liposomes while retaining its therapeutic activity ex vivo. nih.govsintef.no This liposomal formulation of nor-NOHA shows potential for creating more effective cancer immunotherapeutic strategies for future preclinical and clinical evaluations. nih.gov Further research into PEGylated liposomes, which have shown extended blood half-life for other drugs, could also be a viable strategy for nor-NOHA delivery. nih.gov
Interplay with Related Biological Regulators and Cofactors (e.g., Tetrahydrobiopterin)
The activity of the L-arginine-metabolizing enzymes, arginase and NOS, is influenced by various biological regulators and cofactors. Understanding the interplay between nor-NOHA and these molecules is crucial for a complete picture of its effects. Tetrahydrobiopterin (BH4) is an essential cofactor for NOS, playing a key role in the enzyme's structural stability and catalytic function. nih.govmdpi.com
The presence of BH4 is critical for the "coupling" of NOS, ensuring the efficient production of NO. mdpi.com In the absence or depletion of BH4, NOS can become "uncoupled," leading to the production of superoxide (B77818) radicals instead of NO. mdpi.com Studies on NOHA and other analogues have highlighted the critical role of BH4 in the reaction mechanism and substrate selectivity of NOS II. nih.govresearchgate.net Specifically, in the absence of BH4, NOS II can catalyze nonselective oxidations of N-hydroxyguanidines, a reaction driven by superoxide and suppressed by superoxide dismutase. nih.govresearchgate.net However, the presence of BH4 promotes a much more selective monooxygenation of N-hydroxyguanidines that are recognized by NOS II. nih.govresearchgate.net Given that nor-NOHA is a potent arginase inhibitor designed to increase L-arginine availability for NOS, its efficacy is indirectly linked to the availability of BH4 for proper NOS function. Future research should further explore how varying levels of BH4 might modulate the downstream effects of arginase inhibition by nor-NOHA.
Comparative Studies with Other Arginase Inhibitors and L-Arginine Metabolites (e.g., NOHA, L-norvaline)
To better characterize the specific properties of nor-NOHA, it is often compared with other arginase inhibitors and L-arginine metabolites. These comparative studies help to elucidate its relative potency, selectivity, and mechanism of action.
NOHA (Nω-hydroxy-L-arginine) is a natural intermediate in the production of NO from L-arginine and a moderate inhibitor of arginase. nih.govwikipedia.org Comparative studies have shown that nor-NOHA is a significantly more potent inhibitor of arginase than NOHA. nih.gov For instance, in unstimulated murine macrophages, nor-NOHA was found to be about 40 times more potent than NOHA at inhibiting the hydrolysis of L-arginine. nih.gov Unlike NOHA, which can be a substrate for NOS, nor-NOHA is neither a substrate nor an inhibitor of iNOS, making it a more specific tool for studying the effects of arginase inhibition on the L-arginine/NO pathway. nih.govnih.gov
L-norvaline is another arginase inhibitor, although its mechanism and potency differ from nor-NOHA. While direct comparative studies are a subject of ongoing research, the distinct chemical structures of these inhibitors suggest different interactions with the arginase active site. Nor-NOHA is known to interact specifically with the manganese cluster at the enzyme's active site. sigmaaldrich.com
The table below summarizes the key comparative features of these compounds.
| Feature | N-Omega-hydroxy-L-norarginine (nor-NOHA) | N-Omega-hydroxy-L-arginine (NOHA) | L-norvaline |
| Primary Target | Arginase nih.govsigmaaldrich.com | Arginase, NOS (substrate) nih.govwikipedia.org | Arginase |
| Potency (Arginase Inhibition) | High (IC50 ~2 µM for rat liver) sigmaaldrich.com | Moderate (IC50 ~400 µM for unstimulated murine macrophages) nih.gov | Varies by study |
| Interaction with NOS | Not a substrate or inhibitor nih.govsigmaaldrich.com | Intermediate in NO synthesis nih.gov | Generally considered not to directly interact |
| Selectivity | Selective for arginase sigmaaldrich.com | Less selective due to NOS interaction nih.gov | Generally considered selective for arginase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
